molecular formula C5H12N2O B3301392 N-(2-aminoethyl)-N-methylacetamide CAS No. 90914-57-1

N-(2-aminoethyl)-N-methylacetamide

Cat. No.: B3301392
CAS No.: 90914-57-1
M. Wt: 116.16 g/mol
InChI Key: MWYINQCLEUZWLM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylacetamide is a fine chemical with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol . clearsynth.com It is also available as a hydrochloride salt. fluorochem.co.uk While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are common in a variety of well-studied molecules, providing a strong basis for understanding its potential chemical behavior and significance.

PropertyValue
Molecular FormulaC₅H₁₂N₂O
Molecular Weight116.16 g/mol
CAS Number90914-57-1
Also Available AsHydrochloride Salt

The presence of both a primary amine and a tertiary amide within the same molecule endows this compound with a dual chemical personality. The primary amine group is a nucleophilic and basic center, capable of participating in a wide array of chemical reactions, including alkylation, acylation, and salt formation. The tertiary amide group, on the other hand, is a more stable functional group, known for its ability to engage in hydrogen bonding and its role as a key structural component in peptides and pharmaceuticals. The interplay between these two functional groups can be expected to influence the compound's solubility, reactivity, and its potential to coordinate with metal ions.

While direct historical research on this compound is scarce, a rich history exists for analogous compounds, which can provide valuable insights.

N-Methylacetamide: Research into N-methylacetamide, a simple secondary amide, has been extensive. It has been synthesized through various methods, including the reaction of methylamine with hot acetic acid or acetic anhydride. guidechem.comwikipedia.org It is utilized as a chemical intermediate and a solvent in electrochemistry. guidechem.comwikipedia.org The study of N-methylacetamide has provided fundamental understanding of the properties of the amide bond, which is crucial for protein chemistry and materials science.

N-Acylated Ethylenediamines: The acylation of ethylenediamine (B42938) and its derivatives has been a subject of interest for many years. For example, tetraacetylethylenediamine (TAED) is a well-known bleach activator in laundry detergents, synthesized by the acetylation of ethylenediamine. wikipedia.org Research into N-acyl ethylenediamines has also explored their use as chelating surfactants. sciforum.net These studies on related N-acylated ethylenediamines provide a framework for predicting the synthetic pathways and potential applications of this compound.

The investigation of this compound would likely employ a range of standard chemical and analytical techniques.

Synthesis: Based on the synthesis of analogous compounds, a likely synthetic route to this compound would involve the selective acylation of N-methylethylenediamine. Control of reaction conditions would be crucial to ensure mono-acylation and to prevent reaction at the secondary amine. The synthesis of N-methylacetamide, for instance, can be achieved by reacting acetic acid with methylamine. google.com A similar approach could be envisioned for the target molecule.

Analytical Characterization: A suite of analytical methods would be necessary to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of ethylenediamine and its derivatives, often involving pre-column derivatization to enhance detection. keikaventures.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural elucidation. Mass spectrometry would confirm the molecular weight, and infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the amine and amide functional groups.

The current research landscape for this compound appears to be largely unexplored, with its primary availability being from chemical suppliers for research purposes. clearsynth.com This lack of dedicated research presents a number of opportunities and key scientific questions that could drive future investigations:

Synthetic Optimization: What are the most efficient and selective methods for the synthesis of this compound? Can multi-step syntheses be avoided to create a more cost-effective production method?

Physicochemical Properties: What are the detailed physicochemical properties of this compound, such as its pKa values, solubility in various solvents, and its conformational preferences?

Coordination Chemistry: How does this compound interact with various metal ions? Can it act as a bidentate or tridentate ligand, and what are the structures and properties of the resulting metal complexes?

Biological Activity: Does this molecule exhibit any interesting biological activities? Its structure, containing both a primary amine and an amide, is a common feature in many biologically active compounds.

Polymer and Materials Science: Could this compound serve as a monomer or a cross-linking agent in the development of new polymers with unique properties?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7(2)4-3-6/h3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYINQCLEUZWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Aminoethyl N Methylacetamide and Its Derivatives

Mechanistic Investigations of Primary Synthetic Routes

The synthesis of N-(2-aminoethyl)-N-methylacetamide fundamentally involves the creation of an amide bond, a cornerstone reaction in organic chemistry. numberanalytics.com Mechanistic studies of these primary routes are crucial for optimizing reaction conditions and yield.

Elucidation of Reaction Pathways for Amide Bond Formation

The formation of the amide linkage in this compound typically proceeds through nucleophilic acyl substitution. The general mechanism involves the attack of the primary amine of N-methylethylenediamine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. masterorganicchemistry.com

The reaction pathway can be summarized as follows:

Activation of the Carboxylic Acid: In methods not using highly reactive derivatives like acyl chlorides, a carboxylic acid (acetic acid) is activated using a coupling reagent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed, often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization. numberanalytics.commasterorganicchemistry.com

Nucleophilic Attack: The more nucleophilic primary amine of N-methylethylenediamine attacks the electrophilic carbonyl carbon of the activated acetyl group. This forms a tetrahedral intermediate.

Proton Transfer and Elimination: The tetrahedral intermediate collapses, eliminating the leaving group (e.g., a chloride ion or the activated coupling agent) to form the stable amide bond.

Alternatively, direct condensation between acetic acid and N-methylethylenediamine can occur at high temperatures, though this method is often less efficient and can lead to side products. numberanalytics.com Another approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can generate an activated ester in situ for amide formation. nih.gov

Table 1: Common Synthetic Pathways for this compound This table is generated based on general principles of amide synthesis.

Starting Materials Reagents/Conditions Mechanism Type Key Features
N-methylethylenediamine, Acetyl Chloride Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) Nucleophilic Acyl Substitution High reactivity, often fast and high-yielding, produces HCl byproduct. masterorganicchemistry.com
N-methylethylenediamine, Acetic Anhydride Aprotic solvent Nucleophilic Acyl Substitution Generally less reactive than acyl chlorides, produces acetic acid byproduct. masterorganicchemistry.com
N-methylethylenediamine, Acetic Acid Coupling agent (e.g., EDC, DCC), Additive (e.g., HOBt) Activated Carboxylic Acid Condensation Mild conditions, good for sensitive substrates, but generates stoichiometric byproducts from the coupling agent. numberanalytics.commasterorganicchemistry.com

Kinetic Studies of Formation Reactions

While specific kinetic data for the synthesis of this compound is not extensively documented in the public domain, the kinetics can be inferred from general studies of amide bond formation. The rate of reaction is typically first-order with respect to both the amine and the activated acyl donor.

A study on the chlorination of N-methylacetamide (NMA) found that the reaction rate was first-order in both NMA and the total concentration of the chlorinating species. researchgate.net This suggests that for the formation of this compound, the rate-determining step is likely the bimolecular collision between the amine and the acetylating agent.

Factors influencing the reaction kinetics include:

Temperature: Higher temperatures generally increase the reaction rate.

Concentration: Increasing the concentration of either the amine or the acyl donor will increase the rate.

Solvent: Polar aprotic solvents like DMF or DCM are often used to dissolve the reactants and facilitate the reaction. researchgate.net

Catalyst: The presence of catalysts or coupling agents dramatically accelerates the reaction compared to direct thermal condensation. acs.org

Table 2: Factors Affecting Amide Formation Kinetics This table is generated based on established principles of chemical kinetics.

Factor Effect on Reaction Rate Rationale
Reactant Concentration Increases Higher probability of molecular collisions between the amine and acyl donor.
Temperature Increases Provides molecules with sufficient activation energy to overcome the reaction barrier.
Solvent Polarity Varies Can stabilize or destabilize transition states; polar aprotic solvents are generally effective. researchgate.net
Leaving Group Ability Increases A better leaving group on the acyl donor (e.g., Cl⁻ > RCOO⁻) lowers the activation energy of the tetrahedral intermediate collapse.

| Steric Hindrance | Decreases | Bulky groups on either the amine or the acyl donor can impede the nucleophilic attack. |

Development of Novel and Green Synthesis Strategies

Recent research has focused on developing more sustainable and efficient methods for amide bond synthesis, moving away from hazardous solvents and stoichiometric activating agents. rsc.org

Catalyst-Mediated Synthesis (e.g., Deep Eutectic Solvents)

A significant advancement is the use of Deep Eutectic Solvents (DESs) in amide synthesis. rsc.org DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than their individual components. rsc.org They are attractive alternatives to traditional volatile organic compounds due to their low cost, low toxicity, and biodegradability. rsc.org

In some strategies, DESs act as both the reaction medium and the catalyst. rsc.org Reactive Deep Eutectic Solvents (RDESs) can even incorporate one of the reactants, further streamlining the process. rsc.orgrsc.org For instance, an RDES could be formed between a carboxylic acid and a hydrogen bond donor, which is then reacted with an amine in the presence of a coupling agent like EDC. This approach avoids hazardous solvents and simplifies product purification. rsc.org Brønsted acidic ionic liquids have also been shown to effectively catalyze the direct amidation of carboxylic acids and amines, acting as both a recyclable solvent and catalyst. acs.org

Table 3: Comparison of Conventional vs. Catalyst-Mediated Amide Synthesis This table is generated based on data from sources discussing green synthesis methodologies. acs.orgrsc.orgrsc.org

Feature Conventional Synthesis (e.g., in DCM/DMF) Catalyst-Mediated Synthesis (e.g., in DES/IL)
Solvent Often hazardous, volatile organic compounds (VOCs). rsc.org Low toxicity, biodegradable, recyclable (e.g., DES, ionic liquids). acs.orgrsc.org
Catalyst Often requires stoichiometric coupling agents (e.g., DCC, EDC). numberanalytics.com Can be catalytic and reusable (e.g., acidic ionic liquids). acs.org
Byproducts Significant waste from coupling agents and solvents. Reduced waste; water may be the only byproduct in direct amidation. acs.org
Efficiency Generally high yield but poor atom economy. Can achieve high yield with improved atom economy and process mass intensity (PMI). acs.orgrsc.org

| Purification | Often requires chromatographic purification. rsc.org | Can allow for simpler, non-chromatographic product recovery. rsc.org |

Sustainable Solvent Systems in Synthesis

The replacement of hazardous solvents like DMF, NMP, and DCM is a key goal in green chemistry. rsc.orgbohrium.com Research has identified several greener alternatives for amide bond formation:

Water: Once considered unsuitable for many organic reactions, water is now recognized as a viable medium for amide synthesis, especially with the aid of catalysts or surfactants. acs.org It is non-toxic, abundant, and safe.

Biomass-Derived Solvents: Solvents derived from renewable resources are gaining traction. Examples include 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), and p-Cymene, which have been successfully used in amide and peptide synthesis. bohrium.com

Neoteric Solvents: This class includes ionic liquids (ILs) and deep eutectic solvents (DESs), as discussed previously. Their unique properties, such as low vapor pressure and high thermal stability, make them sustainable options. rsc.orgbohrium.com

Table 4: Examples of Sustainable Solvents for Amide Synthesis This table is generated from data in the provided search results. bohrium.comacs.org

Solvent Class Key Advantages
Water Aqueous Non-toxic, non-flammable, abundant, promotes atom efficiency. acs.org
2-Methyltetrahydrofuran (2-MeTHF) Biomass-Derived Derived from renewable feedstocks, viable alternative to THF and DCM. bohrium.com
p-Cymene Biomass-Derived High boiling point, low toxicity, suitable for ester and amide synthesis. bohrium.com
Deep Eutectic Solvents (DESs) Neoteric Low cost, biodegradable, tunable properties, can act as both solvent and catalyst. rsc.org

| γ-Valerolactone (GVL) | Biomass-Derived | High boiling point, biodegradable, potential in peptide synthesis. bohrium.com |

Asymmetric Synthesis Approaches for Chiral Analogs

Asymmetric synthesis is employed to produce a single enantiomer of a chiral molecule. Chiral analogs of this compound could be created by introducing a stereocenter, for example, by substituting the ethylene (B1197577) backbone. The synthesis of such analogs would require stereoselective methods.

Common strategies for asymmetric synthesis that could be applied include:

Chiral Substrate Control: Starting with a chiral version of N-methylethylenediamine (e.g., (R)- or (S)-N-methyl-1,2-propanediamine). The inherent chirality of the starting material would direct the formation of a specific stereoisomer of the final product.

Chiral Auxiliary: A temporary chiral group is attached to the achiral starting material to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com For instance, an achiral amine could be modified with a chiral auxiliary before acylation.

Chiral Catalysis: A small amount of a chiral catalyst is used to induce enantioselectivity. This is a highly efficient method. For example, chiral Ni(II) complexes have been used for the asymmetric synthesis of amino acids, and similar metal-based or organocatalytic systems could be developed for producing chiral amides. nih.govnih.gov

These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical and biological applications where different enantiomers can have vastly different activities. youtube.com

Derivatization Strategies for Functional Group Modulation

The strategic modification of this compound hinges on the selective reactivity of its primary amino group and, to a lesser extent, the secondary amide nitrogen. These sites allow for the introduction of a wide variety of functional groups, thereby altering the molecule's physicochemical properties.

Amidation and Acylation Reactions

The primary amino group of this compound is a prime target for amidation and acylation reactions, leading to the formation of more complex amide structures. These reactions are fundamental in peptide synthesis and the development of novel polyamide materials.

Standard acylation can be achieved using acyl chlorides or anhydrides. chemicalbook.com For instance, the reaction with acetyl chloride in a suitable solvent would yield N-(2-acetamidoethyl)-N-methylacetamide. The use of a base, such as a tertiary amine or pyridine, is often necessary to neutralize the acid byproduct and drive the reaction to completion. chemicalbook.com A variety of acylating agents can be employed to introduce different functionalities.

Peptide coupling reagents are also highly effective for forming amide bonds with the primary amine of this compound. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) can facilitate the coupling of a carboxylic acid to the amine, offering a milder alternative to acyl chlorides. ekb.eg This method is particularly useful for coupling sensitive carboxylic acids or for applications in medicinal chemistry. ekb.eg

Reaction Reagent/Catalyst Substrate Analog Product Type Reference
Acylation Acyl Chloride General Primary Amines N-Acyl Derivative chemicalbook.com
Amidation Carboxylic Acid, EDC, HOBt, DMAP Electron Deficient Amines N-Amide Derivative ekb.eg
Selective Acylation NHS-acetate Primary Amines in Peptides N-Acetyl Derivative chemicalbook.comresearchgate.net
Chemoselective Acylation Potassium Acyltrifluoroborates Primary Amines and Amides N-Acyl Derivative chemeo.com

This table presents analogous reactions as direct examples for this compound were not available in the searched literature.

Alkylation and Arylation Processes

The nucleophilic nature of the primary amine in this compound allows for the introduction of alkyl and aryl groups, leading to secondary or tertiary amines, or even quaternary ammonium (B1175870) salts.

N-alkylation can be performed using alkyl halides. However, these reactions can sometimes lack selectivity and may require forcing conditions. ekb.eg Milder and more selective methods have been developed, for example, by utilizing amide-like protecting groups to enhance the acidity of the N-H bond, followed by deprotonation and reaction with an alkylating agent. nih.gov

N-arylation of amines can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed methods using aryl iodides have been shown to be effective for the N-arylation of amino acids at room temperature. chemicalbook.com Palladium-catalyzed C(sp³)-H arylation with arylboronic acids represents another advanced strategy for the direct arylation of N-methylamines. mdpi.com While these methods have not been specifically reported for this compound, they represent the current state-of-the-art for analogous transformations.

Reaction Reagent/Catalyst Substrate Analog Product Type Reference
N-Alkylation Alkyl Halides 2-Amino-3-acylthiophenes N-Alkyl Derivative ekb.eg
N-Alkylation Methyl Iodide, Base N-Trifluoroacetyl Derivatives of Primary Amines N-Methyl Derivative chemeo.com
N-Arylation Aryl Iodide, CuI, β-diketone Amino Acids N-Aryl Derivative chemicalbook.com
C(sp³)-H Arylation Arylboronic Acid, Pd(II) catalyst N-Methylamines α-Aryl Derivative mdpi.com

This table presents analogous reactions as direct examples for this compound were not available in the searched literature.

Cyclization and Heterocyclic Compound Formation

The bifunctional nature of this compound, possessing both nucleophilic amine and amide functionalities, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular or intermolecular cyclization reactions can lead to the formation of rings such as piperazines and benzodiazepines.

For example, the ethylenediamine (B42938) moiety within this compound can undergo cyclocondensation with 1,2-dicarbonyl compounds to form substituted pyrazines. More specifically, reaction with a suitable diketone could lead to the formation of a piperazine (B1678402) ring. The synthesis of piperazines is a well-established area, with methods involving the cyclization of diamine precursors. cymitquimica.com

Furthermore, the core structure of this compound is analogous to precursors used in the synthesis of benzodiazepines. The condensation of o-phenylenediamines with ketones is a common route to 1,5-benzodiazepines. chembk.com By analogy, a suitably functionalized derivative of this compound could potentially undergo intramolecular cyclization to form a benzodiazepine-like structure. For instance, if the primary amine were to be arylated with a group containing a ketone at the ortho position, an intramolecular condensation could lead to a seven-membered heterocyclic ring.

Reaction Type Reactant(s) Heterocyclic Product Reference
Cyclocondensation 1,2-Diamine analog, Carbonyl compound Piperazine cymitquimica.com
Condensation o-Phenylenediamine analog, Ketone 1,5-Benzodiazepine chembk.com
Intramolecular Cyclization N-(2-Chloroethyl) Ureas Fused Cyclic Urea (B33335) rjptonline.org
Cyclocondensation Ethylenediamine, Ketone 14-Membered Azamacrocycle researchgate.net

This table presents analogous reactions as direct examples for this compound were not available in the searched literature.


Sophisticated Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that resolve overlapping signals in 1D spectra and establish correlations between different nuclei within a molecule. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure. A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and a heteroatom, most commonly carbon (¹H-¹³C). libretexts.org It is highly sensitive and essential for assigning which protons are directly attached to which carbon atoms. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information on longer-range couplings, typically over two to four bonds, between protons and carbons (¹H-¹³C). wikipedia.org This is crucial for piecing together the complete carbon skeleton of a molecule by connecting molecular fragments. youtube.com

Technique Correlation Information Provided
COSY¹H-¹HIdentifies protons that are coupled to each other, typically on adjacent atoms. sdsu.edu
HSQC/HMQC¹H-¹³C (one bond)Shows which protons are directly attached to which carbon atoms. wikipedia.orglibretexts.org
HMBC¹H-¹³C (multiple bonds)Reveals long-range (2-4 bond) connections between protons and carbons, helping to establish the overall molecular structure. wikipedia.orgyoutube.com

Solid-State NMR Characterization

While solution-state NMR is common, solid-state NMR (ssNMR) provides invaluable information about molecular structure and dynamics in the solid phase. This is particularly important for understanding polymorphism and intermolecular interactions in crystalline or amorphous solids. ssNMR can determine the conformation and packing of molecules by analyzing chemical shift anisotropy and dipolar couplings. nih.gov For complex samples like self-assembled peptides, ssNMR is often the preferred method for structural analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's chemical formula. nih.gov

Furthermore, the fragmentation patterns observed in mass spectrometry offer significant structural information. libretexts.org The way a molecule breaks apart upon ionization can reveal the nature of its functional groups and their connectivity. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements. libretexts.orgyoutube.com Analysis of these fragments helps to confirm the proposed structure of N-(2-aminoethyl)-N-methylacetamide. For instance, the loss of specific neutral fragments can correspond to different parts of the molecule, aiding in its structural elucidation. youtube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These vibrations are specific to the types of chemical bonds and functional groups present.

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key functional groups have characteristic absorption bands. For this compound, one would expect to observe characteristic peaks for the N-H bonds of the primary amine, the C=O bond of the amide, and C-N bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. researchgate.net For amides, prominent bands such as amide I, II, and III, which involve C=O stretching, C-N stretching, and N-H bending, are typically observed in both IR and Raman spectra. researchgate.net

Conformational studies can also be performed using vibrational spectroscopy, as the frequencies of certain vibrational modes can be sensitive to the molecule's three-dimensional shape. semanticscholar.org The study of how these spectra change with temperature can reveal information about hydrogen bonding and structural stability. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Associated Functional Group/Motion
Amide I~1650Primarily C=O stretching
Amide II~1550N-H bending and C-N stretching
Amide III~1300C-N stretching and N-H bending
N-H Stretch3300-3500Stretching of the amine N-H bonds

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution. excillum.com

Powder XRD: Powder X-ray diffraction (PXRD) is used when single crystals are not available or to analyze a bulk crystalline sample. icdd.com The sample is a powder containing many small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity. rsc.orgnist.gov While it does not provide the same level of detail as single-crystal XRD, it is a powerful tool for characterizing crystalline solids. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques are essential for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. Although this compound itself is not chiral, these techniques would be indispensable if a chiral center were introduced into the molecule.

Chemical Reactivity, Reaction Mechanisms, and Theoretical Predictions

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of N-(2-aminoethyl)-N-methylacetamide is dominated by the presence of lone pairs of electrons on its nitrogen and oxygen atoms, making it primarily a nucleophilic species. masterorganicchemistry.com

Nucleophilic Centers:

Primary Amine (–NH₂): The nitrogen atom of the primary amino group is the most significant nucleophilic center. Its lone pair is readily available to attack electron-deficient species. This site is considered a "soft" nucleophile.

Amide Oxygen (C=O): The oxygen of the carbonyl group also possesses lone pairs and can act as a nucleophile, particularly in protonation or coordination with Lewis acids. It is a "hard" nucleophile.

Amide Nitrogen: The lone pair on the tertiary amide nitrogen is significantly less available for donation due to delocalization into the adjacent carbonyl group, a phenomenon known as resonance. This delocalization imparts partial double-bond character to the C-N bond and reduces the nucleophilicity of this nitrogen.

Electrophilic Center:

Amide Carbonyl Carbon (C=O): The carbonyl carbon is the primary electrophilic site. Due to the high electronegativity of the oxygen atom, this carbon is electron-deficient and susceptible to attack by nucleophiles. libretexts.org Reactions at this site, such as hydrolysis, are classic examples of nucleophilic acyl substitution.

The primary amine is a much stronger nucleophile than the neutral amide group. Therefore, in reactions with electrophiles, the initial attack will overwhelmingly occur at the terminal –NH₂ group. researchgate.net

Table 1: Summary of Reactive Sites in this compound

Site Functional Group Character Relative Reactivity Common Reactions
Primary Nitrogen Aminoethyl Strong Nucleophile, Base High Alkylation, Acylation, Protonation
Carbonyl Carbon Acetamide Electrophile Moderate Nucleophilic Acyl Substitution (e.g., Hydrolysis)
Carbonyl Oxygen Acetamide Nucleophile, Base Low Protonation (in strong acid)
Amide Nitrogen Acetamide Very Weak Nucleophile/Base Very Low Resonance-stabilized, generally unreactive

Proton Transfer and Acid-Base Equilibria in Diverse Media

The acid-base properties are governed by the two nitrogen atoms. A substance that can act as either an acid or a base is termed amphoteric. riversidelocalschools.com

Basicity: The primary amine is the main basic site. In an aqueous medium, it can accept a proton from water to form its conjugate acid, an ammonium (B1175870) cation. The predicted pKa for the conjugate acid of this compound is 8.46. chemicalbook.com This value indicates it is a moderately weak base, similar in strength to other simple alkylamines. The amide group is a much weaker base; amides typically have pKa values for their conjugate acids around -1 to 0 and protonate on the oxygen atom, not the nitrogen. pharmacy180.com

Acidity: The N-H protons of the resulting ammonium group are acidic. In sufficiently basic media, this conjugate acid will donate a proton to return to the neutral amine. The protons on the carbon backbone are not considered acidic under normal conditions.

The key equilibrium in an aqueous solution is: H₂N(CH₂)₂N(CH₃)C(O)CH₃ + H₂O ⇌ H₃N⁺(CH₂)₂N(CH₃)C(O)CH₃ + OH⁻

Given the pKa of 8.46, in a neutral solution (pH 7), the compound will exist predominantly in its protonated (conjugate acid) form, as described by the Henderson-Hasselbalch equation. bu.edu

Mechanistic Studies of Hydrolysis and Solvolysis Reactions

Acid-Catalyzed Hydrolysis:

Protonation: The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the new hydroxyl group to the tertiary amine nitrogen, turning it into a better leaving group (an N-methyl-ethylenediamine derivative).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated amine moiety as the leaving group.

Deprotonation: The resulting protonated acetic acid is deprotonated by a base (like water) to give the final product.

Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen (an alkoxide).

Elimination: The intermediate collapses, and the amide anion [⁻N(CH₃)(CH₂)₂NH₂] is expelled as the leaving group. This is generally the rate-determining step, as the amide anion is a poor leaving group.

Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed acetic acid in an irreversible step, forming sodium acetate (B1210297) and the neutral diamine product.

Due to the stability of the amide bond, these reactions typically require harsh conditions, such as heating in a strongly acidic or basic solution.

Oxidative and Reductive Transformation Pathways

Oxidative Pathways: The primary amine group is susceptible to oxidation. Depending on the oxidizing agent and conditions, a range of products could be formed, including imines, oximes, or hydroxylamines. Strong oxidizing agents can lead to the cleavage of C-N bonds. fishersci.com The material is listed as being incompatible with strong oxidizing agents, which supports its potential for oxidative transformation. fishersci.com

Reductive Pathways: The amide functional group can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the tertiary amide to a tertiary amine. This reaction would convert this compound into N,N'-dimethylethylenediamine. This is a common synthetic transformation for converting amides to amines.

Computational Predictions of Reactivity and Transition States

While detailed computational studies for this compound are not found in the literature, modern computational chemistry provides powerful tools for such analysis. researchgate.net

Reactivity Indices: Methods like Density Functional Theory (DFT) can be used to calculate electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These calculations would quantitatively confirm the primary amine as the main nucleophilic site and the carbonyl carbon as the primary electrophilic site.

Transition State Theory: For reactions like hydrolysis, computational models can be used to calculate the structures and energies of transition states. researchgate.net This allows for the determination of activation energy barriers (Ea), providing theoretical predictions of reaction rates. For instance, a computational study of proton transfer in N-methylacetamide, a related molecule, utilized DFT to determine that isomerization has the lowest energy barrier among several proton transfer pathways. tacr.cz

pKa Prediction: As demonstrated by the available data, computational algorithms can predict acid-base properties like pKa with reasonable accuracy, offering valuable insight where experimental data is absent. chemicalbook.com

Coordination Chemistry and Ligand Properties of N 2 Aminoethyl N Methylacetamide

Chelation Behavior and Ligand Design Principles

N-(2-aminoethyl)-N-methylacetamide possesses multiple donor atoms—specifically, two nitrogen atoms (one primary amine and one amide) and one oxygen atom (from the carbonyl group)—making it a potential chelating ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This process results in the formation of a stable, ring-like structure called a chelate.

The design of ligands is a crucial aspect of coordination chemistry, as the properties of a metal complex are highly dependent on the nature of the ligands surrounding the metal center. The presence of both hard (oxygen and nitrogen) and potentially soft donor atoms in this compound allows for coordination with a variety of metal ions. The flexibility of the ethylenediamine (B42938) backbone allows the ligand to adopt a conformation that minimizes steric hindrance and maximizes the stability of the resulting complex. In principle, this compound can act as a bidentate or tridentate ligand. As a bidentate ligand, it could coordinate through the two nitrogen atoms of the ethylenediamine moiety. In a tridentate fashion, it could involve the carbonyl oxygen in addition to the two nitrogen atoms, forming five- and six-membered chelate rings, which are generally stable.

The principles of ligand design suggest that modifications to the this compound structure, such as the introduction of bulky substituents or additional donor groups, could be used to tune the selectivity and stability of the resulting metal complexes for specific applications. For instance, the modification of the amine or amide groups can influence the ligand's electronic properties and, consequently, the catalytic activity or spectroscopic properties of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions (e.g., temperature, pH) would determine the structure of the resulting complex.

While extensive research on transition metal complexes of this compound is not widely available, the synthesis of a Rhenium(I) complex with a derivative of this ligand has been reported. A fac-Re(I)(CO)₃ complex of a 4-methylbiphenyl (B165694) sulfonamide derivatized diethylenetriamine (B155796) ligand, which shares a similar N,N,N-donor backbone, has been synthesized and characterized. nih.gov The synthesis involved reacting the ligand with [Re(CO)₃(H₂O)₃]Br in a water/methanol mixture and adjusting the pH to 7-8 before refluxing for 16 hours. nih.gov The resulting complex was a neutral, pseudo-octahedral complex. nih.gov

General methods for synthesizing transition metal complexes often involve the direct reaction of the ligand with a metal salt, such as a halide or nitrate (B79036) salt of the desired metal, in a solvent like ethanol (B145695) or methanol. nih.gov The resulting complexes can be characterized by various techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

For hypothetical complexes of other transition metals with this compound, one could anticipate various coordination geometries depending on the metal ion. For example, with Cu(II), a square planar or distorted octahedral geometry might be expected, while with Zn(II), a tetrahedral geometry is common.

There is a notable lack of specific research on the synthesis and characterization of lanthanide and actinide complexes with this compound in the available scientific literature. However, the coordination chemistry of lanthanides and actinides with various chelating ligands is an active area of research due to their unique electronic and magnetic properties. nih.govnih.gov

The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. nih.gov The coordination numbers of lanthanide ions are typically high (8, 9, or 10), and they often incorporate solvent molecules into their coordination sphere. nih.gov

For actinides, the choice of chelating agent is crucial for stable binding, particularly for applications in nuclear medicine. nih.gov Given the donor atoms present in this compound, it could potentially form stable complexes with actinides, although experimental evidence is currently lacking.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in coordination complexes.

In the case of the reported Rhenium(I) complex with a derivatized this compound backbone, ¹H NMR spectroscopy was used to characterize the ligand and its complex. nih.gov The coordination of the ligand to the Rhenium center was evidenced by changes in the chemical shifts of the protons on the ligand. Fluorescence spectroscopy of the ligand and its Rhenium complex showed that the fluorescence of the ligand was quenched upon complexation, which was attributed to the direct binding of the sulfonamide nitrogen to the Rhenium center. nih.gov

Infrared (IR) spectroscopy is another powerful tool for studying coordination complexes. The coordination of this compound to a metal ion would be expected to cause shifts in the vibrational frequencies of the N-H and C=O bonds. A shift to lower frequencies of the N-H stretching vibration and the C=O stretching vibration would indicate coordination through the nitrogen and oxygen atoms, respectively.

UV-Visible spectroscopy can provide information about the electronic transitions within the complex. The formation of a metal complex is often accompanied by the appearance of new absorption bands or a shift in the position of existing bands, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metal complexes.

Electronic Structure and Bonding Analysis in Complexes

The electronic structure and bonding in metal complexes are fundamental to understanding their properties and reactivity. Theoretical methods, such as Density Functional Theory (DFT), are often employed to model the electronic structure and bonding in coordination complexes. wayne.eduresearchgate.net

For complexes of this compound, the bonding would primarily involve the donation of lone pairs of electrons from the nitrogen and oxygen donor atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The nature of these bonds can range from predominantly electrostatic to more covalent, depending on the metal ion and the ligand environment.

In the reported Rhenium(I) complex, the ligand acts as a tridentate NNN-donor, forming a pseudo-octahedral geometry around the metal center. nih.gov The Re-N bond distances were found to be in the range of 2.173 to 2.228 Å. nih.gov

For transition metal complexes, Ligand Field Theory (LFT) can be used to describe the splitting of the d-orbitals of the metal ion in the presence of the ligand field. youtube.comlibretexts.org The magnitude of this splitting determines the electronic and magnetic properties of the complex. The specific arrangement of the donor atoms in this compound would create a specific ligand field that would influence the properties of the resulting complex.

Currently, there is a lack of specific experimental or computational studies on the electronic structure and bonding of this compound complexes in the available literature.

Applications of Metal Complexes in Catalysis and Sensing (Research Focus)

While there are no specific reported applications for metal complexes of this compound, the broader class of transition metal complexes with chelating amine and amide ligands has shown promise in various fields, particularly in catalysis and sensing.

Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic reactions. mdpi.comwur.nl The ability to tune the steric and electronic properties of the ligand makes it possible to design catalysts with high activity and selectivity. For example, Schiff base metal complexes are known to be effective catalysts for various reactions, including oxidation and condensation reactions. mdpi.com Given the structural similarities, it is conceivable that metal complexes of this compound could also exhibit catalytic activity. For instance, they could potentially be explored as catalysts for reactions such as hydrogenation, oxidation, or C-C coupling reactions. researchgate.netrsc.org

Sensing: Metal complexes that exhibit changes in their spectroscopic properties (e.g., color or fluorescence) upon binding to a specific analyte can be used as chemical sensors. nih.govmdpi.comdntb.gov.ua The quenching of fluorescence observed in the Rhenium(I) complex upon coordination suggests that derivatives of this compound could be investigated for their potential as fluorescent sensors for metal ions. nih.gov The design of such sensors often involves incorporating a fluorophore into the ligand structure and a receptor site that can selectively bind to the target analyte.

Further research is needed to explore the potential of this compound and its metal complexes in these and other applications.

Role in Advanced Organic Synthesis and Catalysis Research

N-(2-aminoethyl)-N-methylacetamide as a Building Block in Complex Molecule Synthesis

No specific examples or detailed research findings have been identified that describe the use of this compound as a key building block in the synthesis of complex molecules.

Applications as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no available literature detailing the application of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis. For a compound to function as a chiral auxiliary, it must be chiral itself and be used to control the stereochemical outcome of a reaction. Information confirming the use of this compound for this purpose is not present in the accessible scientific literature.

Utilization as a Reagent or Solvent in Specific Organic Transformations

While its structural features—a primary amine, a tertiary amide, and a short alkyl chain—suggest potential as a bidentate ligand or a basic reagent, there are no specific studies detailing its utilization as a reagent or a solvent in particular organic transformations.

Investigation of its Role in Reaction Acceleration or Inhibition

No research could be found that investigates the kinetic effects of this compound on chemical reactions, either as an accelerator or an inhibitor.

Design of this compound-Derived Catalysts

There is no information available on the design or synthesis of catalysts that incorporate the this compound scaffold.

Theoretical and Computational Chemistry Studies of N 2 Aminoethyl N Methylacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine the electronic structure. ucsb.eduresearchgate.net For a molecule like N-(2-aminoethyl)-N-methylacetamide, these calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles of its ground state geometry.

A critical aspect of these calculations is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of molecular stability and reactivity. dntb.gov.ua A smaller HOMO-LUMO gap generally indicates a higher propensity for the molecule to undergo electronic transitions and exhibit greater polarizability. dntb.gov.ua The spatial distribution of these frontier orbitals would identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactive behavior.

Table 1: Representative Quantum Chemical Parameters (Hypothetical for this compound)

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap7.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable bonds in this compound suggests that it can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods are used to explore the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the transition states that connect them. ucsb.edu

Techniques such as systematic grid searches or more sophisticated evolutionary algorithms can be used to explore the conformational space. researchgate.net For each identified conformer, its relative energy is calculated to determine the most stable, or ground-state, conformation. The energy landscape provides a map of all possible conformations and their corresponding energies, which is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For amides like N-methylacetamide, studies have focused on the cis-trans isomerization around the peptide bond. nih.govibm.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. sigmaaldrich.com For this compound, MD simulations would typically be performed with the molecule solvated in a box of explicit solvent molecules, such as water. nih.govibm.comnih.gov These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.

A key focus of MD simulations would be the analysis of hydrogen bonds. nih.gov this compound has several hydrogen bond donor (N-H groups) and acceptor (carbonyl oxygen and amino nitrogen) sites. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules, which is critical for understanding its solubility and behavior in solution. nih.gov The simulations can also reveal the structure of the solvent shells around different parts of the molecule. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. semanticscholar.orgnih.gov By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular bonds, such as the C=O stretch of the amide group or the N-H stretches of the amine and amide groups. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted shifts are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the molecule. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. dntb.gov.ua This can provide information about the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data (Hypothetical for this compound)

SpectroscopyParameterPredicted ValueCorresponding Functional Group
IRC=O Stretch~1650 cm⁻¹Amide carbonyl
IRN-H Stretch (Amine)3300-3400 cm⁻¹Primary amine
¹H NMR-CH₃ (N-methyl)~2.8 ppmMethyl group on nitrogen
¹³C NMRC=O~170 ppmAmide carbonyl carbon
UV-Visλ_max~210 nmn → π* transition

Note: These are representative values based on similar functional groups and are for illustrative purposes.

Reactivity Prediction and Reaction Pathway Modeling

Computational methods can be used to predict the reactivity of a molecule and model the pathways of its potential reactions. Analysis of the molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, can identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule, indicating where it is most likely to react. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. ucsb.edu Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's structure and properties.

Explicit Solvation Models: As used in MD simulations, this approach involves surrounding the solute molecule with a number of individual solvent molecules. nih.govibm.com This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govnih.gov

Studies on the related N-methylacetamide have shown that solvents can influence its conformational equilibrium, vibrational frequencies, and the thermodynamics of its isomerization. nih.govibm.comnih.gov For this compound, computational studies would likely investigate how solvents of different polarities affect its preferred conformation and the accessibility of its reactive sites.

Exploration of Biochemical Interactions and Biological Probes Non Clinical Focus

Investigation of Enzyme-Substrate/Inhibitor Interactions at a Molecular Level

The interaction of small molecules with enzymes is a cornerstone of biochemical research, providing insights into metabolic pathways and offering opportunities for therapeutic intervention. While specific studies detailing the interaction of N-(2-aminoethyl)-N-methylacetamide with enzymes are not extensively documented in publicly available literature, we can infer potential interactions based on its chemical structure and the known behavior of similar compounds. The presence of amide and amine functionalities suggests it could be a substrate or inhibitor for various classes of enzymes.

Enzymes such as amidohydrolases and phosphotriesterases are known to catalyze the hydrolysis of amide bonds. semanticscholar.org Therefore, this compound could potentially serve as a substrate for these enzymes. The potency of enzyme inhibition is often quantified by the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov For instance, in the study of jack bean urease inhibitors, a series of halo-substituted mixed ester/amide-based analogues demonstrated a range of inhibitory activities, with some compounds showing high potency. semanticscholar.org

Furthermore, the principles of enzyme inhibition kinetics, including competitive, non-competitive, and mixed-type inhibition, are crucial for characterizing the molecular interactions between a compound and an enzyme. semanticscholar.orgnih.gov Molecular docking studies can provide virtual screening of how a ligand like this compound might bind to the active site of an enzyme, predicting binding energies and potential interactions with key amino acid residues. semanticscholar.org

Receptor Binding Studies and Ligand-Protein Interactions (In Vitro, Mechanistic)

In vitro binding assays are the gold standard for characterizing these interactions. nih.gov These assays can determine the affinity of a ligand for a receptor, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). nih.gov Techniques like radioligand binding assays have traditionally been used, but newer label-free methods, such as those based on mass spectrometry, are gaining prominence. nih.gov

The noradrenaline transporter (NET) serves as an example of a protein where ligand interactions are critical for its function. nih.gov Structural studies of NET in complex with its substrates and inhibitors have revealed the molecular basis for their binding and the conformational changes that occur during transport. nih.gov Similarly, studies on melanocortin receptors have shown how modifications to a peptide backbone, such as N-methylation, can significantly alter receptor subtype selectivity and potency. nih.gov These examples highlight the types of detailed mechanistic insights that can be gained from in-depth receptor binding studies.

Role as a Chemical Probe in Biochemical Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. While there is no specific information on this compound being used as a chemical probe, its structure suggests it could be adapted for such purposes. For instance, it could serve as a scaffold for the development of more complex molecules designed to investigate specific biochemical pathways.

The development of potent and selective inhibitors for enzymes like DOT1L and EZH2 demonstrates the power of chemical probes in dissecting the roles of these enzymes in cellular processes. mdpi.com These probes have been instrumental in understanding the function of histone methyltransferases and have even led to the development of clinical candidates. mdpi.com Similarly, multi-target-directed ligands (MTDLs) that combine inhibitory functions against different enzymes, such as monoamine oxidase (MAO) and cholinesterases (ChE), are being developed to explore complex disease mechanisms. nih.govnih.gov

Studies of Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

Beyond proteins, small molecules can interact with other essential biological macromolecules like nucleic acids and lipids. The potential for this compound to interact with these molecules would depend on its ability to form stable complexes through various non-covalent interactions.

The study of lipid-protein interactions is a rapidly evolving field, with techniques like native mass spectrometry providing detailed insights into how lipids can modulate the structure and function of membrane proteins. nih.gov These interactions can range from specific binding events that directly affect a protein's active site to more general effects on the physical properties of the cell membrane. nih.gov For example, cholesterol has been shown to stabilize the structure of the β2-adrenergic receptor. nih.gov

While there is no direct evidence of this compound interacting with DNA or RNA, compounds with similar functional groups can potentially bind to the grooves of DNA or interact with the complex folded structures of RNA. Such interactions could be investigated using techniques like circular dichroism, fluorescence spectroscopy, or nuclear magnetic resonance (NMR).

Biotransformation Pathways in Model Biological Systems (e.g., Microorganisms, Cell-free Extracts)

Biotransformation is the process by which living organisms modify chemical compounds. This is a crucial aspect of understanding a compound's fate in a biological system. Microorganisms and cell-free extracts are often used as model systems to study these metabolic pathways. nih.govnih.gov

Fungi, for example, possess a wide range of enzymes capable of N- and O-demethylation, hydroxylation, and other modifications of xenobiotics. nih.gov Studies on the biotransformation of various natural products have shown that microorganisms can produce metabolites that are also found in mammals, making them useful models for drug metabolism studies. nih.gov

Cell-free systems, such as E. coli extracts, offer a simplified and controllable environment to study metabolic pathways and protein synthesis. nih.gov These systems can be engineered to co-activate multiple biochemical networks, allowing for the conversion of simple substrates into high-value products. nih.gov While specific biotransformation studies on this compound are not available, its structure suggests it could undergo N-demethylation, hydrolysis of the amide bond, or other modifications by microbial or cell-free systems.

Membrane Permeability and Transport Mechanisms (In Vitro, Biophysical)

The ability of a compound to cross biological membranes is a critical determinant of its biological activity. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are widely used to predict a compound's passive diffusion across membranes. nih.govresearchgate.net These cell-free assays measure the flux of a compound across an artificial membrane, providing a permeability coefficient (Pe) or an apparent permeability coefficient (Papp). nih.govnih.gov

Factors such as molecular weight, lipophilicity (logP or logD), and the number of hydrogen bond donors and acceptors can significantly influence a compound's membrane permeability. nih.gov For instance, increased molecular weight and a higher number of solvent-exposed hydrogen bond donors generally lead to decreased permeability. nih.govresearchgate.net

In addition to passive diffusion, compounds can be transported across membranes by protein transporters. nih.gov Cell-based assays, using cell lines like Caco-2, can be used to study both passive permeability and active transport, including the identification of efflux transporters that may limit a compound's intracellular concentration. mbbiosciences.com The biophysical modeling of transport phenomena provides a theoretical framework for understanding the complex processes of diffusion and transport across biological membranes. neliti.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for the separation of components within a mixture. The selection of a specific chromatographic technique for N-(2-aminoethyl)-N-methylacetamide depends on the compound's physicochemical properties, the complexity of the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development is critical for achieving efficient and reliable separation from impurities or other components in a mixture. pharmtech.com

A typical approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. Due to the polar nature of the primary amine and amide groups in this compound, a C18 column is a common choice for the stationary phase. nih.govijsrst.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. nih.govbsu.edu.eg The gradient or isocratic elution conditions are optimized to achieve adequate retention and sharp, symmetrical peaks. nih.gov Detection is commonly performed using a photodiode array (PDA) detector or a UV detector, although compatibility with mass spectrometry offers greater sensitivity and specificity. ijsrst.com

ParameterTypical ConditionPurpose
Stationary PhaseReversed-Phase C18 (Octadecyl Silyl), 2.7-5 µmProvides hydrophobic interaction for retaining the analyte.
Mobile PhaseAcetonitrile/Methanol and Water (with 0.1% Formic Acid)Elutes the analyte from the column; acid improves peak shape.
Elution ModeGradient or IsocraticOptimizes separation of analytes with different polarities.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation and influences resolution.
Column Temperature25 - 45 °CAffects viscosity and retention time, improving peak symmetry. ijsrst.com
DetectorUV (210-240 nm) or Mass Spectrometry (MS)Quantifies the analyte post-separation.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound, with its polar functional groups and relatively high boiling point, is not ideally suited for direct GC analysis. Its polarity can lead to poor peak shape and interaction with the stationary phase. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability.

A common derivatization strategy for compounds containing primary or secondary amines is acylation or silylation. Alternatively, derivatization with reagents like ethyl chloroformate can be employed to create less polar, more volatile derivatives suitable for GC analysis. nih.gov The resulting derivative can then be separated on a mid-polarity capillary column, such as one with a cyanopropylphenyl or trifluoropropyl stationary phase.

ParameterTypical ConditionPurpose
Derivatization AgentEthyl Chloroformate or Silylating Agent (e.g., BSTFA)Increases volatility and thermal stability by masking polar N-H groups. nih.gov
ColumnRxi-624sil MS or similar mid-polarity columnSeparates the derivatized analyte from other volatile components. google.com
Carrier GasHelium or HydrogenTransports the analyte through the column.
Temperature ProgramInitial hold at 40-60°C, ramp to 260-290°CEnsures separation of compounds with different boiling points. google.com
Injector Temperature230 - 280 °CEnsures rapid volatilization of the derivatized sample. google.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)Provides sensitive detection of the eluted derivative.

Supercritical Fluid Chromatography (SFC) serves as a hybrid between gas and liquid chromatography, utilizing a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. teledynelabs.com This technique is advantageous for its high speed, efficiency, and unique selectivity. mt.comshimadzu.com For a polar compound like this compound, pure supercritical CO2 would not be a suitable mobile phase due to its non-polar nature. researchgate.net

To elute polar analytes, a polar organic co-solvent, such as methanol, is added to the supercritical CO2. researchgate.net This modifies the polarity of the mobile phase, enabling the separation of a wide range of compounds. SFC can offer faster separations and reduced organic solvent consumption compared to traditional HPLC, making it a valuable tool in high-throughput analysis and purification. teledynelabs.comshimadzu.com The technique's unique selectivity can also provide alternative separation mechanisms for complex mixtures that are difficult to resolve by HPLC or GC. mt.com

Electrochemical Methods for Quantitative Analysis and Redox Behavior

Electrochemical methods offer a different approach to the analysis of this compound by measuring changes in potential or current within an electrochemical cell. asdlib.org These techniques can be used to investigate the compound's redox behavior and for quantitative analysis. The presence of the primary amine group, which can be oxidized under certain conditions, makes the molecule potentially electroactive.

Techniques like cyclic voltammetry (CV) could be employed to study the oxidation potential of this compound. In this method, the potential is swept across a range, and the resulting current from the oxidation or reduction of the analyte at an electrode surface is measured. asdlib.org This provides information about the electrochemical properties of the molecule. For quantitative purposes, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These methods can achieve low detection limits, making them suitable for determining the concentration of the compound in various samples. mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling (Research Tools)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled sensitivity and specificity for trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying low concentrations of this compound in complex biological or environmental matrices. nih.gov The HPLC system separates the target compound from matrix interferences, after which it enters the mass spectrometer. researchgate.net In the MS, the compound is ionized, typically via electrospray ionization (ESI), and the resulting protonated molecule [M+H]+ is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity. researchgate.netnih.gov LC-MS/MS is the method of choice for metabolite profiling, allowing for the identification and quantification of metabolic products of this compound in research studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the detection power of MS. nih.gov Following derivatization to enhance volatility, the derivative of this compound is separated on the GC column. As it elutes, it enters the mass spectrometer, where it is typically ionized by electron impact (EI). google.com The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for definitive identification. mdpi.com GC-MS can be used in a full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for highly sensitive quantitative analysis of the compound. google.com

Development of Biosensors and Chemo-sensors for Specific Detection (Research Prototypes)

The development of sensors for the specific and rapid detection of this compound is an active area of research. These devices aim to provide real-time analysis without the need for extensive sample preparation or laboratory instrumentation.

Chemosensors are artificial systems designed to detect specific analytes through a measurable signal, such as a change in color (colorimetric) or light emission (fluorometric). nih.gov A chemosensor for this compound could be designed based on molecular recognition principles, where a receptor molecule is synthesized to selectively bind to the target. This binding event would then trigger a signal. For instance, a receptor could be designed to interact with the primary amine or amide group, leading to a change in the electronic properties of a conjugated dye molecule.

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a signal. While specific biosensors for this compound are not widely established, research into artificial receptors offers a promising direction. Molecularly Imprinted Polymers (MIPs), for example, are synthetic polymers created with cavities that are complementary in shape and functionality to a target molecule, acting as artificial antibodies. mdpi.com An electrochemical biosensor could be developed by immobilizing such a recognition element onto an electrode surface. The binding of this compound would alter the electrochemical properties of the surface, such as impedance or current, allowing for sensitive and selective detection. scholaris.ca The structural unit of N-(2-aminoethyl) is found in peptide nucleic acids (PNA), suggesting that synthetic biology approaches could also be explored for creating highly specific binding agents. mdpi.com

Future Research Directions and Emerging Paradigms

Integration with Advanced Materials Science Research (e.g., Polymer Synthesis, Supramolecular Assemblies)

The bifunctional nature of N-(2-aminoethyl)-N-methylacetamide, with its primary amine and N-methylacetamide group, makes it a compelling candidate for the synthesis of advanced polymers and supramolecular structures. The primary amine can act as a nucleophile or an initiator in various polymerization reactions, while the amide group can participate in hydrogen bonding, a key interaction in the formation of ordered materials.

Future research could explore the use of this compound as a monomer or a functional building block in the creation of novel polymers. For instance, its incorporation into polymer backbones could introduce specific properties such as pH-responsiveness, due to the primary amine, and enhanced thermal stability or specific solvent interactions, due to the amide group. Research on related amino-functionalized monomers, such as N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), has demonstrated the creation of pH-sensitive polymers for applications like drug delivery. researchgate.netnih.govnih.govresearchgate.net Similarly, studies on poly(N-vinyl-N-methyl-acetamide) have highlighted its utility as a solubilizing agent for pharmaceuticals. researchgate.net

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amide group, coupled with the potential for ionic interactions at the primary amine, could be exploited to construct complex, self-assembling systems. These could include hydrogels, liquid crystals, or other ordered assemblies with tunable properties.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypePotential Synthetic RouteKey Functional Groups from MonomerPotential Properties
PolyamidesPolycondensation with dicarboxylic acidsAmine, AmideHigh thermal stability, hydrogen bonding networks
PolyimidesReaction with dianhydridesAmine, AmideExcellent mechanical and thermal properties
Functionalized PolyacrylatesGrafting onto a polyacrylate backboneAmine, AmidepH-responsive, improved adhesion
DendrimersDivergent or convergent synthesisAmine, AmideHigh degree of branching, multiple functional end groups

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a rich landscape for the application of this compound. The molecule's capacity for hydrogen bonding, through its amide N-H and carbonyl groups, as well as the potential for protonation of the primary amine to engage in electrostatic interactions, makes it a versatile building block for self-assembling systems.

Researchers could investigate the formation of various supramolecular architectures, such as rosettes, ribbons, or sheets, driven by the intermolecular hydrogen bonds of the N-methylacetamide moiety. The ethylenediamine (B42938) portion of the molecule adds flexibility and another potential site for interaction. The interplay between hydrogen bonding and other non-covalent forces, such as van der Waals interactions, could lead to the formation of complex and functional supramolecular polymers or gels. rug.nl The study of self-assembly in related amide and urea (B33335) derivatives has shown the importance of these interactions in creating ordered structures.

Furthermore, the primary amine can be functionalized to introduce other recognition motifs, leading to more complex and hierarchical self-assembly. The potential for this compound to act as a "guest" within a "host" molecule in host-guest chemistry is another area ripe for exploration. bath.ac.uk

Exploration in Photochemistry and Optoelectronics

While there is no specific research on the photochemical properties of this compound, studies on related N-substituted amides suggest potential avenues for investigation. For instance, research has shown that N-substituted trichloroacetamides can be synthesized via photo-on-demand reactions. acs.org Additionally, photochemical regioselective amination of amides has been demonstrated using visible light. nih.gov

Future studies could explore whether this compound or its derivatives can participate in photoinduced electron transfer or energy transfer processes. The introduction of chromophoric groups into the molecule could lead to the development of novel photoresponsive materials. For example, attaching a photosensitive group to the primary amine could allow for light-controlled changes in polymer conformation or the disruption of supramolecular assemblies.

The potential for this compound to be used in optoelectronic devices is speculative but could be explored. Its ability to form ordered structures through self-assembly might be leveraged to create thin films with specific electronic or optical properties.

Novel Roles in Green Chemistry and Sustainable Technologies

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.comresearchgate.net this compound could play a role in this field in several ways.

Its synthesis from potentially bio-based precursors could be investigated, aligning with the green chemistry principle of using renewable feedstocks. For example, research has been conducted on the green production of other amino compounds from bio-renewable sources. rsc.org

As a solvent, amides are known for their unique properties, and exploring this compound as a biodegradable or recyclable reaction medium could be a fruitful area of research. The development of sustainable technologies often relies on the use of such environmentally benign solvents. taylorfrancis.com

Furthermore, its potential use in creating biodegradable polymers could be a significant contribution to sustainable materials science. By incorporating cleavable linkages or designing the polymer backbone for microbial degradation, materials based on this compound could help mitigate plastic pollution.

Table 2: Potential Green Chemistry Applications of this compound

Application AreaPotential Role of this compoundRationale
Renewable FeedstocksSynthesis from bio-based precursorsReduces reliance on petrochemicals
Green SolventsUse as a reaction mediumPotential for biodegradability and low toxicity
Biodegradable PolymersMonomer for creating degradable plasticsAmide and amine groups can be susceptible to hydrolysis or enzymatic degradation
CatalysisLigand for metal catalystsThe amine and amide groups can coordinate to metal centers, potentially enabling novel catalytic activity

Interdisciplinary Research Opportunities with Computational Biology and Systems Chemistry

The interface of chemistry with biology and computational science presents exciting opportunities for the study of this compound.

In computational biology, molecular modeling techniques, such as density functional theory (DFT), can be used to predict the conformational preferences, electronic properties, and interaction energies of this molecule. acs.org Such studies have been performed on the related N-methylacetamide to understand its hydration and interactions, which serve as a model for the peptide bond in proteins. acs.orgrsc.org These computational approaches could be extended to this compound to understand how its unique combination of functional groups influences its interactions with biological molecules like proteins or nucleic acids.

Systems chemistry, which investigates complex chemical systems and the emergent properties arising from the interactions of their components, could also provide a framework for studying this compound. rug.nl For example, researchers could explore how this compound behaves within a network of reacting and self-assembling molecules, potentially leading to the discovery of new functions or catalytic activities. The integration of computational modeling with experimental studies will be crucial in this endeavor. mit.edu

Methodological Advancements in Characterization and Analysis

As with any novel compound, the development of robust analytical methods for the characterization and quantification of this compound is essential for advancing its research and application.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be fundamental for confirming its structure and purity. biorxiv.orgnih.gov Mass spectrometry would be crucial for determining its molecular weight and fragmentation patterns.

For quantitative analysis, particularly at low concentrations in complex matrices, more advanced methods would need to be developed. High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS), would likely be the method of choice. rsc.orggoogle.com The development of specific sample preparation techniques, such as solid-phase extraction, might be necessary to achieve the required sensitivity and selectivity.

Further characterization of materials derived from this compound, such as polymers or supramolecular assemblies, would require a suite of analytical techniques including gel permeation chromatography (GPC) for determining molecular weight distribution, thermal analysis (TGA/DSC) for assessing thermal properties, and microscopy techniques (SEM/TEM/AFM) for visualizing morphology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-N-methylacetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via the reaction of N-methylaminoethanol with acetic anhydride under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification steps include recrystallization and distillation to achieve >95% purity. Analytical techniques like HPLC or TLC (using hexane:ethyl acetate solvent systems) monitor reaction progress and purity .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the acetamide backbone and methyl/aminoethyl substituents. Mass Spectrometry (MS) verifies molecular weight (e.g., m/z 152.62 g/mol for the hydrochloride salt). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with enzyme targets?

  • Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten analysis) to measure inhibition constants (Ki) or IC50 values. For example, fluorescent probes or radiolabeled analogs can quantify binding affinities to receptors like GABA transporters. Computational docking (using AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. What strategies enhance the pharmacological activity of this compound derivatives?

  • Methodological Answer : Modify the acetamide backbone or aminoethyl side chain to introduce bioisosteres (e.g., replacing methyl with trifluoromethyl for metabolic stability). Compare analogs using SAR tables (e.g., CAS 62-47-5, similarity index 0.84) to identify critical functional groups. Assay cytotoxicity (MTT) and permeability (Caco-2 models) to prioritize candidates .

Q. How does this compound compare structurally and functionally to its analogs?

  • Methodological Answer : Perform a comparative analysis using tables:

CompoundStructural DifferenceKey Property
N-(2-aminoethyl)-2-mercaptoacetamideMercapto groupAntioxidant activity
N-(2-Chloroethyl)acetamideChloro substitutionEnhanced reactivity in nucleophilic substitutions
Computational tools like COSMO-RS predict solubility differences, validated by experimental logP measurements .

Q. What computational approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electron-rich sites for binding. Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time. The Independent Gradient Model (IGM) visualizes non-covalent interactions (e.g., hydrogen bonds with tryptophan residues) .

Q. How can this compound be applied in designing functional materials (e.g., sensors)?

  • Methodological Answer : Functionalize the aminoethyl group with fluorophores (e.g., dansyl chloride) to create aggregation-induced emission (AIE) probes. Test selectivity via titration experiments (e.g., with amino acids like tryptophan) and quantify detection limits (e.g., LOD = 2.19 × 10⁻⁸ M via fluorescence quenching) .

Q. What methodologies assess the pharmacokinetic properties of this compound?

  • Methodological Answer : Use SwissADME for in silico predictions of bioavailability, BBB permeability, and CYP450 interactions. Validate with in vitro assays: plasma stability (incubation with liver microsomes), protein binding (equilibrium dialysis), and metabolic profiling (LC-MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.